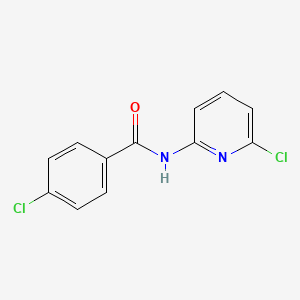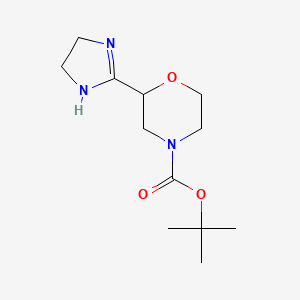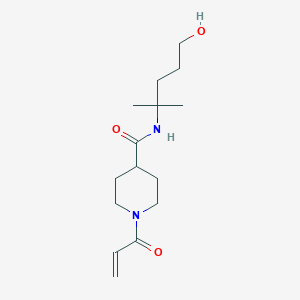![molecular formula C19H16BrN5O4 B2995658 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1052605-61-4](/img/structure/B2995658.png)
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,3-triazole, a class of compounds that have received immense attention due to their unique electronic properties, making them attractive scaffolds for catalysis and optical materials . The compound also contains a pyrrolo[3,4-d] ring and an acetamide group.
Molecular Structure Analysis
The molecular structure of such compounds is usually determined by 1H-NMR, 13C-NMR spectroscopy, and HR-MS spectrometry . The spatial structure of the molecule and the arrangement of molecules in the crystal (unit cell) can be determined by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of 1,2,3-triazole derivatives can vary widely depending on the substituents present in the molecule. A density functional theory (DFT) study can be performed to investigate the electronic properties of 4-heterosubstituted 1,2,3-triazol-5-ylidenes .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting and decomposition temperatures, densities, detonation pressures and velocities, and impact sensitivities can be measured or calculated .Aplicaciones Científicas De Investigación
Pharmaceutical Research α-Glucosidase Inhibitors
Triazole compounds have been synthesized as potential α-glucosidase inhibitors, which could be used for oral diabetes management. The compound may serve a similar role due to its structural similarity to other triazole derivatives .
Photovoltaic Research Electron Donor–Acceptor Systems
The triazole motif is often researched for use in photovoltaics due to its electron donor–acceptor (D–A) properties. The compound could be explored for its potential in enhancing the efficiency of solar cells .
Fluorescent Sensor Development
Triazoles are also studied for their fluorescent properties, which can be utilized in the development of fluorescent sensors. This compound might be investigated for sensing applications based on its fluorescence capabilities .
Organophotocatalysis
There is interest in using triazole-based compounds as visible-light organophotocatalysts. The compound’s potential as a photocatalyst could be an area of research, especially in light-driven chemical reactions .
Heterocyclic Chemistry Synthesis of Derivatives
The synthesis of triazole derivatives is a significant area of study in heterocyclic chemistry. The compound could be used as a precursor or intermediate in the synthesis of various heterocyclic structures .
Chemical Supply and Science Enablement
As a chemical entity, this compound might be supplied for various scientific research purposes, where its properties can aid in different experimental setups and reactions .
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review 4,7-Diarylbenzo [c] [1,2,5]thiadiazoles as fluorophores and visible … Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - Frontiers 4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | VWR
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,3-triazol-5-ylidenes, have been studied for their unique electronic properties, making them attractive scaffolds for catalysis and optical materials .
Mode of Action
It’s known that 1,2,3-triazole-based compounds can exhibit a strong electron donor effect . This suggests that the compound might interact with its targets by donating electrons, thereby influencing the electronic properties of the target molecules.
Biochemical Pathways
1,2,3-triazole-based compounds have been shown to exhibit phosphorescence in solution, indicating that they might interact with biochemical pathways involving electron transfer .
Result of Action
Compounds with similar structures have been shown to inhibit the proliferation of certain cancer cell lines , suggesting that this compound might also have antiproliferative effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the phosphorescence of 1,2,3-triazole-based compounds has been shown to depend strongly on dissolved oxygen . Therefore, the presence of oxygen and other environmental factors might influence the action of this compound.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O4/c1-29-14-4-2-3-12(9-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-7-5-11(20)6-8-13/h2-9,16-17H,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNTZKJSUYWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)




![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2995584.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2995585.png)

![2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B2995589.png)

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2995593.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2995597.png)